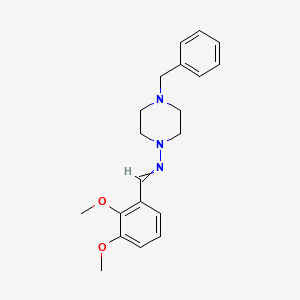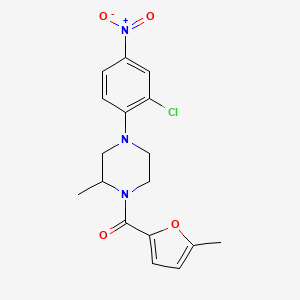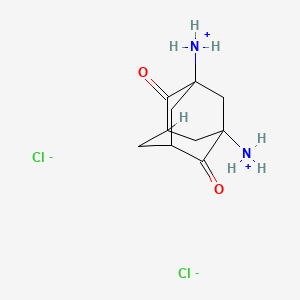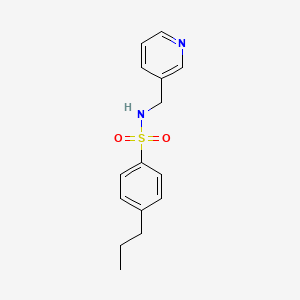
5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione, also known as DPC or DPCPX, is a synthetic compound that belongs to the class of xanthine derivatives. It is a highly potent and selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. DPC is a valuable tool for studying the physiological and pathological roles of adenosine A1 receptors in various biological systems.
作用机制
5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione acts as a competitive antagonist of the adenosine A1 receptor, which is coupled to the inhibitory G protein (Gi/o) signaling pathway. By binding to the receptor, 5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione prevents the activation of the Gi/o protein and the subsequent inhibition of adenylyl cyclase, resulting in an increase in intracellular cAMP levels. This leads to the activation of downstream signaling pathways, such as protein kinase A and exchange protein activated by cAMP (Epac), which mediate the physiological effects of adenosine A1 receptor activation.
Biochemical and Physiological Effects:
5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione has been shown to affect a wide range of physiological processes, including cardiovascular function, respiratory function, neuronal activity, and immune function. In the cardiovascular system, 5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione has been shown to increase heart rate, cardiac output, and blood pressure, and to reduce coronary blood flow. In the respiratory system, 5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione has been shown to increase airway resistance and to inhibit bronchodilation. In the nervous system, 5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione has been shown to affect synaptic transmission, neuronal excitability, and plasticity. In the immune system, 5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione has been shown to modulate cytokine production and leukocyte migration.
实验室实验的优点和局限性
5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione is a highly selective and potent antagonist of the adenosine A1 receptor, which makes it a valuable tool for studying the function of this receptor in various biological systems. However, its potency and selectivity may also limit its use in certain experiments, where lower concentrations or non-selective antagonists may be more appropriate. In addition, the effects of 5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione may be influenced by factors such as receptor density, ligand concentration, and tissue specificity, which should be taken into account when interpreting the results of experiments.
未来方向
There are many potential future directions for research on 5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione and adenosine A1 receptors. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of novel drugs that target adenosine A1 receptors for the treatment of cardiovascular and respiratory diseases. Finally, the use of 5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione in combination with other pharmacological tools, such as agonists and other antagonists, may provide new insights into the complex signaling pathways that are regulated by adenosine A1 receptors.
合成方法
5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione is synthesized by a multistep process that involves the condensation of 3,3-dimethylglutaric anhydride with 2-pyrrolidinone, followed by the reaction with cyclohexanone in the presence of a strong base. The resulting product is then purified by recrystallization and characterized by spectroscopic techniques.
科学研究应用
5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione has been widely used as a pharmacological tool for studying the function of adenosine A1 receptors in various biological systems, including the cardiovascular, respiratory, nervous, and immune systems. It has been shown to modulate the release of neurotransmitters, such as acetylcholine, dopamine, and norepinephrine, and to affect the activity of ion channels and second messenger systems. 5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione has also been used to investigate the role of adenosine A1 receptors in ischemic preconditioning, neuroprotection, and inflammation.
属性
IUPAC Name |
2-(3,4-dihydro-2H-pyrrol-5-yl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2)6-9(14)11(10(15)7-12)8-4-3-5-13-8/h14H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJUNGSXBVLYCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C2=NCCC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363654 |
Source


|
| Record name | ST4111202 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62686-83-3 |
Source


|
| Record name | ST4111202 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[3-(methylthio)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6041171.png)

![ethyl 4-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6041180.png)
![3-(4-morpholinyl)-2,7-dihydro-1H-indeno[1',2':4,5]pyrido[2,3-d]pyrimidin-1-one](/img/structure/B6041184.png)

![1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}piperazine hydrochloride](/img/structure/B6041197.png)

![4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B6041224.png)
![2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6041230.png)
![N'-(3,4-dihydroxybenzylidene)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetohydrazide](/img/structure/B6041238.png)
![3-bromo-5-chloro-2-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6041244.png)

![4-[butyl(2-hydroxyethyl)amino]-1,1-diphenyl-2-butyn-1-ol hydrochloride](/img/structure/B6041279.png)